N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-7(11)9-6-8-4-2-3-5-10(8)12/h2-5H,6H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROMSYCRUWXAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=[N+]1[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306515 | |
| Record name | N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53175-17-0 | |
| Record name | NSC177226 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 1 Oxidopyridin 1 Ium 2 Yl Methyl Acetamide and Its Derivatives
Established Synthetic Pathways to the N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide Core
The assembly of the this compound scaffold is a multi-step process that begins with the preparation of a crucial intermediate, 2-(aminomethyl)pyridine N-oxide. This precursor is then subjected to amidation to yield the target molecule.
Preparation of 2-(Aminomethyl)pyridine N-Oxide Precursors
The introduction of the N-oxide functionality is the primary step in the synthesis of the target compound's core. This transformation serves to activate the pyridine (B92270) ring, particularly at the 2- and 4-positions, for subsequent nucleophilic substitution reactions. scripps.edu A variety of oxidizing agents have been effectively employed for this purpose.
Commonly used reagents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. youtube.com The reaction of a substituted pyridine with hydrogen peroxide in acetic acid is another widely adopted, environmentally benign method. chemicalforums.com Furthermore, a urea-hydrogen peroxide complex can also serve as an effective oxidizing agent. The choice of reagent and reaction conditions can be tailored based on the specific substituents on the pyridine ring to optimize the yield and purity of the resulting N-oxide.
Table 1: Common Reagents for N-Oxidation of Pyridine Derivatives
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), 0 °C to room temperature | youtube.com |
| Hydrogen Peroxide / Acetic Acid | Acetic acid, elevated temperatures | chemicalforums.com |
| Peracetic Acid | Neat or in a solvent, controlled temperature | youtube.com |
| Urea-Hydrogen Peroxide | Various solvents, mild conditions | - |
Functionalization at the 2-Position of the Pyridine Ring
With the pyridine N-oxide in hand, the next critical step is the introduction of a functional group at the 2-position that can be converted into an aminomethyl group. A common and efficient strategy begins with 2-methylpyridine (B31789) (2-picoline), which is first oxidized to 2-methylpyridine N-oxide. chemicalforums.com
One effective method for the functionalization of the methyl group is the Boekelheide reaction. wikipedia.org This rearrangement reaction, when applied to α-picoline-N-oxides, yields hydroxymethylpyridines. The reaction is typically carried out with acetic anhydride (B1165640) at reflux temperatures or, more mildly, with trifluoroacetic anhydride (TFAA) at room temperature. The mechanism involves an initial acyl transfer to the N-oxide oxygen, followed by deprotonation of the α-methyl carbon and a [3.3]-sigmatropic rearrangement to furnish the acyloxymethylpyridine. Subsequent hydrolysis yields the desired 2-(hydroxymethyl)pyridine N-oxide.
Alternatively, the methyl group of 2-methylpyridine N-oxide can be halogenated to provide a reactive intermediate for subsequent amination. For instance, treatment of 2-picoline-N-oxide with phosphoryl chloride or triphosgene (B27547) can yield 2-chloromethylpyridine. wikipedia.org This halogenated derivative can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine, to afford 2-(aminomethyl)pyridine N-oxide.
Table 2: Key Reactions for Functionalization at the 2-Position
| Starting Material | Reagent(s) | Key Intermediate | Subsequent Steps |
| 2-Methylpyridine N-oxide | 1. Trifluoroacetic anhydride2. Hydrolysis | 2-(Hydroxymethyl)pyridine N-oxide | Conversion of hydroxyl to a leaving group, followed by amination |
| 2-Methylpyridine N-oxide | Phosphoryl chloride or Triphosgene | 2-(Chloromethyl)pyridine N-oxide | Nucleophilic substitution with an amine source |
Amidation Reactions for Acetamide (B32628) Moiety Formation
The final step in the synthesis of this compound is the formation of the acetamide bond. This is achieved by reacting the precursor, 2-(aminomethyl)pyridine N-oxide, with a suitable acetylating agent.
Direct acylation of the primary amine of 2-(aminomethyl)pyridine N-oxide is a straightforward and widely used method for forming the acetamide moiety. This can be readily accomplished using either acetic anhydride or acetyl chloride. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid, respectively). nih.govrsc.org Pyridine can also serve as the solvent for the reaction. nih.gov These methods are generally high-yielding and proceed under mild conditions.
An alternative approach to forming the acetamide bond involves the use of peptide coupling reagents. This method couples 2-(aminomethyl)pyridine N-oxide with acetic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.compeptide.com This combination forms a highly reactive activated ester of acetic acid, which then readily reacts with the amine to form the amide bond. This method is particularly useful when direct acylation methods are not suitable due to the presence of other sensitive functional groups in the molecule. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF). nih.gov
Table 3: Methods for Acetamide Formation
| Method | Reagents | Typical Conditions |
| Direct Acylation | Acetic anhydride, Pyridine | 0 °C to room temperature |
| Direct Acylation | Acetyl chloride, Triethylamine, DCM | 0 °C to room temperature |
| Coupling Reagent-Mediated | Acetic acid, EDC, HOBt, DMF | Room temperature |
Novel Approaches and Sustainable Methodologies in Synthesis
Recent advancements in synthetic organic chemistry have emphasized the development of sustainable and efficient methods. The synthesis of this compound, which is typically achieved through the N-oxidation of the parent N-(pyridin-2-ylmethyl)acetamide, has benefited from these innovations.
Green Chemistry Principles and Solvent-Free Reactions
In alignment with the principles of green chemistry, recent synthetic routes have focused on using environmentally benign oxidizing agents and reducing solvent waste. Hydrogen peroxide (H₂O₂), particularly as a urea-hydrogen peroxide complex (UHP), is a favored oxidant because its primary byproduct is water. researchgate.net The combination of UHP with trifluoroacetic anhydride has been shown to be effective for the oxidation of electron-deficient pyridines. researchgate.net
Furthermore, methodologies that operate under solvent-free conditions represent a significant step toward sustainability. A notable development is the catalyst-free oxidation of pyridine derivatives using 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane. This method proceeds smoothly at room temperature, tolerates various functional groups, and allows for the straightforward extraction of the N-oxide products in excellent yields. researchgate.net Such solvent-free approaches minimize volatile organic compound (VOC) emissions and simplify product purification.
Another green approach involves the use of heteropolyacid catalysts, such as Preyssler's anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻), in conjunction with hydrogen peroxide. These catalysts are effective in aqueous media, promoting clean and selective N-oxidation reactions. researchgate.net
Catalytic Systems for Enhanced Selectivity and Yield
Catalysis is paramount in modern synthesis for achieving high efficiency and selectivity. Various catalytic systems have been developed for the N-oxidation of pyridine and its derivatives. These systems often employ a benign terminal oxidant like H₂O₂ while enhancing reaction rates and yields.
Methyltrioxorhenium (MTO) is a highly effective catalyst for the N-oxidation of substituted pyridines using 30% aqueous H₂O₂. Even at low catalyst loadings (0.2-0.5 mol%), it provides high yields of the corresponding N-oxides. arkat-usa.org Vanadium-based catalysts have also been explored for the oxidation of picolines, demonstrating high selectivity for desired products. researchgate.net More recently, biomolecule-inspired catalysts, such as aspartic acid-containing peptides, have been utilized to achieve enantioselective N-oxidation, opening pathways to chiral pyridine frameworks. chemrxiv.orgnih.gov
| Catalyst System | Oxidant | Key Advantages | Reference |
|---|---|---|---|
| Methyltrioxorhenium (MTO) | Aqueous H₂O₂ | High yields at very low catalyst loadings. | arkat-usa.org |
| Titanium Silicalite (TS-1) | H₂O₂ in Methanol | Heterogeneous, reusable, suitable for flow chemistry. | researchgate.net |
| Preyssler's Anion | Aqueous H₂O₂ | Green, operates in water, highly selective. | researchgate.net |
| Aspartic Acid Peptides | H₂O₂ / Carbodiimide | Enantioselective N-oxidation, creates chiral centers. | chemrxiv.orgnih.gov |
Flow Chemistry Applications for Scalable Synthesis
For the large-scale and safe production of pyridine N-oxides, flow chemistry offers significant advantages over traditional batch processing. Continuous flow microreactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety, especially for potentially exothermic oxidation reactions.
A prominent example is the use of a packed-bed microreactor containing a titanium silicalite (TS-1) catalyst with hydrogen peroxide as the oxidant. This system enables the N-oxidation of various pyridine derivatives with yields up to 99% and significantly reduced reaction times compared to batch methods. The continuous flow setup minimizes the accumulation of hazardous intermediates and has demonstrated remarkable stability, operating for extended periods without loss of catalyst activity, highlighting its potential for industrial-scale synthesis.
Chemical Reactivity and Derivatization Strategies of this compound
The N-oxide group fundamentally alters the reactivity of the pyridine ring, making it susceptible to a range of chemical transformations that are not feasible for the parent pyridine.
Electrophilic and Nucleophilic Reactions of the Pyridine N-Oxide Ring
The N-oxide functional group acts as a powerful electron-donating group through resonance, increasing the electron density on the pyridine ring, particularly at the C2, C4, and C6 positions. This activation facilitates electrophilic aromatic substitution. For instance, the nitration of pyridine N-oxide with a mixture of sulfuric and nitric acid proceeds readily to yield the 4-nitro derivative, a reaction that is difficult to achieve with pyridine itself. sapub.orgyoutube.com For 2-substituted N-oxides like the title compound, electrophilic attack is strongly directed to the C4 position. nih.govrsc.org
Conversely, the N-oxide oxygen can be activated by electrophilic reagents (e.g., POCl₃, SOCl₂, acetic anhydride), which transforms the ring into an excellent electrophile. This activation enables nucleophilic substitution to occur preferentially at the C2 and C6 positions. scripps.educhemtube3d.comresearchgate.net A common transformation is the reaction with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the C2 or C6 position, which can then be displaced by other nucleophiles. chemtube3d.com For this compound, nucleophilic attack would be expected to occur primarily at the C6 position due to steric hindrance from the acetamidomethyl group at C2.
| Reaction Type | Position of Attack | Typical Reagents | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | C4 | HNO₃ / H₂SO₄ | 4-Substituted Pyridine N-Oxide | sapub.orgnih.gov |
| Nucleophilic Substitution | C2 / C6 | POCl₃, then Nucleophile (Nu⁻) | 2- or 6-Substituted Pyridine | chemtube3d.comresearchgate.net |
Modifications of the Acetamide Side Chain and Linker
The side chain of this compound also presents opportunities for derivatization. The acetamide group can undergo standard chemical transformations, such as acid- or base-catalyzed hydrolysis, to yield the corresponding primary amine, 2-(aminomethyl)pyridine N-oxide. youtube.com This amine can then serve as a handle for further functionalization through reactions like acylation, alkylation, or sulfonylation.
A particularly important transformation for 2-alkylpyridine N-oxides is the Boekelheide reaction . wikipedia.orgyoutube.com This rearrangement occurs when the N-oxide is treated with an acid anhydride, such as acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). The reaction proceeds through an initial O-acylation of the N-oxide, followed by deprotonation of the α-methyl (or methylene) carbon and a subsequent nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgyoutube.com Hydrolysis of the resulting ester intermediate yields a 2-(hydroxymethyl)pyridine derivative. nih.govyoutube.com This reaction provides a powerful method for converting the acetamidomethyl side chain into a hydroxymethyl group, which can be further oxidized to an aldehyde or carboxylic acid, thus offering a pathway to a wide range of C2-functionalized pyridines. Experimental studies on pyrimidine (B1678525) N-oxides suggest that the Boekelheide rearrangement can, under certain conditions, proceed via radical intermediates. fu-berlin.denih.gov
Synthesis of Structurally Related Analogs and Homologs for Structure-Activity Relationship Studies
The systematic modification of a lead compound to generate a series of structurally related analogs and homologs is a cornerstone of medicinal chemistry. This process, known as a structure-activity relationship (SAR) study, is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a potential therapeutic agent. For the compound this compound, SAR studies would involve the synthesis of analogs with targeted modifications to its three main structural components: the acetamide group, the linker, and the pyridine N-oxide ring. These modifications aim to probe the key interactions between the molecule and its biological target, leading to a comprehensive understanding of the chemical features essential for its activity.
Modification of the Acetamide Moiety
The acetamide group presents a key site for modification to explore the impact of substituent size, electronics, and hydrogen bonding capacity on biological activity. A common strategy involves the synthesis of a library of analogs by reacting 2-(aminomethyl)pyridine-1-oxide with a variety of acylating agents.
For instance, replacing the acetyl group with other alkyl, aryl, or heterocyclic moieties can provide insights into the steric and electronic requirements of the binding pocket. The synthesis of these analogs can be readily achieved through standard amide coupling reactions.
Table 1: Representative Analogs with Modifications of the Acetamide Group
| Compound ID | R Group | Synthetic Precursor | Potential Impact on Activity |
| I | -CH₃ | Acetic anhydride or Acetyl chloride | Baseline compound |
| II | -CH₂CH₃ | Propionyl chloride | Probing for additional hydrophobic interactions |
| III | -Phenyl | Benzoyl chloride | Investigating aryl-aryl or π-π stacking interactions |
| IV | -Cyclopropyl | Cyclopropanecarbonyl chloride | Introducing conformational rigidity |
| V | -CF₃ | Trifluoroacetic anhydride | Altering electronic properties and metabolic stability |
Research on other acetamide-containing scaffolds has demonstrated that such modifications can significantly influence biological outcomes. For example, studies on N-phenylacetamide sulphonamides showed that substitutions on the phenyl ring directly impacted their analgesic activity. nih.gov Similarly, in a series of phenoxy acetamide derivatives, the introduction of halogen or nitro groups enhanced anti-inflammatory and anticancer activities, respectively. nih.gov These findings underscore the potential of modifying the acetamide portion of this compound to modulate its biological profile.
Alterations to the Pyridine N-Oxide Ring
The pyridine N-oxide ring is another critical pharmacophoric element. Its electronic properties and substitution pattern can be systematically varied to map the binding site's requirements. The introduction of substituents at different positions on the pyridine ring can influence the molecule's pKa, dipole moment, and potential for hydrogen bonding, all of which can affect target engagement and cellular permeability. scripps.edu
The synthesis of these analogs would typically start from a substituted 2-methylpyridine, which is then oxidized to the corresponding N-oxide, followed by functionalization of the methyl group and subsequent amidation.
Table 2: Representative Analogs with Modifications of the Pyridine N-Oxide Ring
| Compound ID | Substituent (Position) | Starting Material | Potential Impact on Activity |
| VI | 4-Chloro | 4-Chloro-2-methylpyridine | Exploring the effect of an electron-withdrawing group |
| VII | 4-Methoxy | 4-Methoxy-2-methylpyridine | Investigating the impact of an electron-donating group |
| VIII | 5-Nitro | 2-Methyl-5-nitropyridine | Probing for specific polar interactions |
| IX | 6-Methyl | 2,6-Dimethylpyridine | Assessing steric hindrance near the linker |
Structure-activity relationship studies on other pyridine derivatives have revealed that the nature and position of substituents are paramount for activity. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of a methyl group on the pyridine ring significantly influenced their analgesic and anti-inflammatory properties. researchgate.net Furthermore, the antiproliferative activity of various pyridine derivatives was found to be highly dependent on the presence and location of groups capable of hydrogen bonding, such as -OCH₃, -OH, and -NH₂. mdpi.com These examples highlight the importance of exploring a range of substituents on the pyridine N-oxide ring of the target compound.
Homologation and Linker Modification
The methylene (B1212753) linker connecting the pyridine N-oxide ring and the acetamide nitrogen can also be a target for modification. Homologation, the process of adding one or more methylene units, can alter the distance and relative orientation between the two key pharmacophores. This can be critical for achieving an optimal fit within the biological target's binding site.
The synthesis of homologous series can be achieved by starting with the appropriately lengthened (aminomethyl)pyridine N-oxide precursor. Additionally, introducing rigidity into the linker, for example, by incorporating a cyclopropyl (B3062369) or phenyl group, can constrain the molecule's conformation, which can sometimes lead to an increase in activity by reducing the entropic penalty of binding.
Table 3: Representative Analogs with Linker Modifications
| Compound ID | Linker Structure | Synthetic Approach | Potential Impact on Activity |
| X | -(CH₂)₂- | Start with 2-(2-aminoethyl)pyridine (B145717) N-oxide | Increasing flexibility and distance between pharmacophores |
| XI | -CH(CH₃)- | Start with 2-(1-aminoethyl)pyridine N-oxide | Introducing a chiral center and steric bulk |
| XII | -CH(Phenyl)- | Start with 2-(amino(phenyl)methyl)pyridine N-oxide | Adding rigidity and potential for new interactions |
Advanced Structural Elucidation and Conformational Analysis of N 1 Oxidopyridin 1 Ium 2 Yl Methyl Acetamide and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Characterization
Spectroscopic methods are fundamental to determining the molecular structure, from atomic connectivity to conformational preferences in solution.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR for connectivity, NOESY for conformation)
High-resolution NMR spectroscopy provides detailed insight into the chemical environment of magnetically active nuclei. For N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) N-oxide ring protons and the acetamide (B32628) side chain. The N-oxide group significantly influences the chemical shifts of the aromatic protons compared to the parent pyridine, generally causing an upfield shift for the γ-proton (H-4) and a lesser effect on the α (H-6) and β-protons (H-3, H-5). nih.gov The electron-withdrawing nature of the N-oxide deshields the α-protons. The methylene (B1212753) bridge protons (-CH₂-) would appear as a doublet coupled to the amide proton, while the acetyl methyl protons (-CH₃) would be a sharp singlet. The amide proton (N-H) signal is typically broad and its chemical shift is highly dependent on solvent and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: The carbon spectrum would corroborate the proton data. Key signals include those for the five distinct carbons of the pyridine N-oxide ring, the methylene carbon, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group. rsc.org The N-oxide group causes a significant shielding effect at C-4 and deshielding at C-2 and C-6. rsc.org
Conformational Isomers (Rotamers): A key feature of secondary amides is the presence of rotational isomers (rotamers) due to the high rotational barrier of the C-N amide bond. This can lead to the observation of two distinct sets of signals for the cis and trans conformers in the NMR spectrum, particularly at lower temperatures. This would affect the signals of the N-H, methylene, and even the adjacent aromatic protons.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons, for instance, confirming the coupling between the H-3, H-4, H-5, and H-6 protons on the pyridine ring and the coupling between the N-H proton and the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis, revealing through-space proximity of protons. It could be used to determine the preferred orientation of the acetamide side chain relative to the pyridine N-oxide ring and to distinguish between cis and trans amide rotamers by observing correlations between the amide N-H and other protons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
Note: These are estimated values based on data for 2-methylpyridine (B31789) N-oxide and N-methylacetamide. nih.govrsc.orgchemicalbook.com Actual values may vary. Two sets of signals may be observed for rotamers.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-3 | ~7.2-7.3 | ~126.0 |
| H-4 | ~7.2-7.3 | ~126.5 |
| H-5 | ~7.3-7.4 | ~123.5 |
| H-6 | ~8.2-8.3 | ~139.0 |
| -CH₂- (Methylene) | ~4.5 (doublet) | ~45.0 |
| -NH- (Amide) | ~6.5 (broad) | - |
| -C(O)-CH₃ (Acetyl Methyl) | ~2.0 (singlet) | ~23.0 |
| -C(O)- (Carbonyl) | - | ~170.0 |
| C-2 | - | ~149.0 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be dominated by characteristic absorption bands. The strong N-O stretching vibration of the pyridine N-oxide typically appears in the 1200-1300 cm⁻¹ region. nih.govias.ac.in The secondary amide group gives rise to several distinct bands: the C=O stretch (Amide I band) is a very strong absorption around 1640-1680 cm⁻¹, the N-H in-plane bend (Amide II band) is a strong band between 1510-1570 cm⁻¹, and the N-H stretch appears as a medium intensity band in the 3200-3400 cm⁻¹ region. spcmc.ac.inspectroscopyonline.com The position of the N-H stretch is sensitive to hydrogen bonding. spcmc.ac.in
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, aromatic ring vibrations often give strong signals. researchgate.net The symmetric stretching of the pyridine ring is expected to be a prominent feature. The N-O stretch is also Raman active. ias.ac.in
Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
Note: These are typical frequency ranges for the specified functional groups. nih.govias.ac.inspcmc.ac.inspectroscopyonline.com
| Vibrational Mode | Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (FTIR/Raman) |
| N-H Stretch | Secondary Amide | 3200-3400 | 3200-3400 | Medium / Weak |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000-3100 | 3000-3100 | Medium / Strong |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850-3000 | 2850-3000 | Medium / Strong |
| C=O Stretch (Amide I) | Secondary Amide | 1640-1680 | 1640-1680 | Strong / Medium |
| N-H Bend (Amide II) | Secondary Amide | 1510-1570 | 1510-1570 | Strong / Weak |
| C=C, C=N Stretch | Pyridine Ring | 1400-1600 | 1400-1600 | Strong / Strong |
| N-O Stretch | Pyridine N-Oxide | 1200-1300 | 1200-1300 | Strong / Medium |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Molecular Formula Confirmation: Techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) would be used to generate the protonated molecule [M+H]⁺. HRMS would confirm its elemental formula, C₈H₁₀N₂O₂, by matching the measured mass to the calculated exact mass.
Fragmentation Pathways: Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule will fragment in predictable ways.
Loss of Oxygen: A characteristic fragmentation for N-oxides is the loss of an oxygen atom ([M-16]⁺ or [M+H-16]⁺). researchgate.netnih.govrsc.org This is often a prominent peak and can be diagnostic for the N-oxide functionality.
Amide Bond Cleavage: Cleavage of the N-CO bond is a common pathway for amides, leading to the formation of an acylium ion [CH₃CO]⁺ (m/z 43) or the loss of the acetamide group. nih.govunl.pt Another possibility is the cleavage of the CH₂-N bond.
Side Chain Fragmentation: The most likely initial fragmentation is the cleavage of the bond between the methylene group and the pyridine ring, which would lead to the formation of a stable picolyl-type cation or a neutral fragment. The [M-OH] fragmentation has also been noted as significant for 2-alkylpyridine N-oxides. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction would provide the definitive solid-state structure of this compound. While specific crystal data for this compound is not available, analysis of related structures allows for a detailed prediction of its molecular architecture.
The analysis would determine precise bond lengths, bond angles, and torsion angles. The pyridine N-oxide ring is expected to be largely planar. The geometry of the secondary amide group is also of great interest; in the solid state, amides typically adopt a trans conformation due to steric hindrance.
A crucial aspect of the crystal structure analysis would be the elucidation of intermolecular interactions. The presence of the N-H group (a hydrogen bond donor) and the N-oxide and carbonyl oxygens (both strong hydrogen bond acceptors) suggests that extensive hydrogen bonding will be a dominant feature in the crystal packing. researchgate.net It is highly probable that chains or networks of molecules linked by N-H···O=C or N-H···O-N hydrogen bonds would be observed. nih.gov Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules could further stabilize the crystal lattice.
Chiroptical Properties and Stereochemical Investigations (if chiral centers are introduced)
The parent molecule, this compound, is achiral. However, chirality can be introduced by substitution, for example, by replacing one of the methylene protons with an alkyl group to create a stereocenter. The study of such chiral derivatives would involve chiroptical techniques.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov For a chiral derivative, the electronic transitions associated with the pyridine N-oxide chromophore and the amide chromophore would give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the stereocenter, often aided by theoretical calculations. rsc.orgrsc.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides information complementary to CD spectroscopy for characterizing chiral molecules.
The analysis of chiroptical properties would be essential for confirming enantiopurity and assigning the absolute configuration of any synthesized chiral derivatives of the title compound.
Computational and Theoretical Investigations of N 1 Oxidopyridin 1 Ium 2 Yl Methyl Acetamide
Quantum Chemical Calculations (Density Functional Theory, ab initio)
No specific peer-reviewed studies employing Density Functional Theory (DFT) or ab initio methods to investigate N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide were found. Such studies would be invaluable in providing fundamental insights into the molecule's properties.
A dedicated quantum chemical study would be necessary to determine the electronic structure and reactivity descriptors of the N-oxide moiety in this specific compound. This analysis would typically involve calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and Fukui functions to predict sites of electrophilic and nucleophilic attack. While general principles of N-oxide chemistry are understood, the specific electronic influence of the acetamide (B32628) side chain is unknown.
Computational prediction of spectroscopic properties (such as IR, Raman, and NMR spectra) for this compound has not been reported. Such theoretical calculations, when compared with experimental data, are crucial for validating the computed molecular structure and understanding its vibrational and electronic characteristics.
There is no available research on the conformational analysis or potential energy surfaces of this compound. A systematic computational search would be required to identify low-energy conformers and the transition states connecting them, providing insight into the molecule's flexibility and preferred shapes.
Molecular Dynamics Simulations for Conformational Flexibility in Solution
No molecular dynamics (MD) simulation studies for this compound in solution have been published. MD simulations would be instrumental in understanding how the solvent environment influences the molecule's conformational dynamics and intermolecular interactions over time.
Molecular Docking and Pharmacophore Modeling for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.
A molecular docking study on a structurally related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, investigated its interaction with the Insulin-like growth factor 1 receptor (IGF-1R), a target implicated in cancer. The study predicted various non-covalent interactions between the ligand and the receptor's active site.
Pharmacophore models can be developed based on either a set of known active ligands (ligand-based) or the structure of the target's binding site (structure-based). These models serve as 3D queries for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. For pyridine-containing compounds, which are prevalent in many therapeutic agents, pharmacophore modeling is a valuable tool for drug design and discovery. nih.govrsc.org
The pyridine (B92270) moiety is a common scaffold in a wide array of pharmaceuticals, and its derivatives have shown a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govrsc.org The pyridine-N-oxide functionality can further modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. researchgate.net
Table 2: Predicted Interactions of a Structural Analog with IGF-1R
| Interacting Residue | Interaction Type |
| Not specified in abstract | Non-covalent interactions |
This table is based on a study of a structural analog, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, and its predicted interaction with IGF-1R. Specific interacting residues were not detailed in the available abstract.
Pre Clinical Biological and Pharmacological Research of N 1 Oxidopyridin 1 Ium 2 Yl Methyl Acetamide and Its Analogs
In Vitro Biological Activity Profiling
No specific in vitro biological activity data was found for N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide. Research on analogous structures, however, suggests potential areas of investigation.
Cell-Based Assays for Efficacy in Specific Biological Systems
There is no available data from cell-based assays to determine the efficacy of this compound in biological systems, such as its potential antitumor activity in cancer cell lines. While various pyridine (B92270) derivatives have been explored for their anticancer properties, specific studies on this compound are absent from the reviewed literature.
Enzyme Inhibition and Activation Studies
Specific studies on the effect of this compound on enzymes like carbonic anhydrase II or prothrombin could not be located. The broader class of heterocyclic N-oxides has been noted for diverse biological activities, which can include enzyme inhibition, but no direct evidence for this specific compound is available. For instance, replacement of other chemical groups with a pyridine N-oxide moiety has, in some cases, led to superior inhibitory activities against enzymes like thrombin.
Receptor Binding and Signaling Pathway Modulation Assays
Information regarding the receptor binding profile and its ability to modulate signaling pathways for this compound is not present in the available literature. While computational modeling has been used to predict the interaction of some acetamide (B32628) derivatives with receptors like the insulin-like growth factor-1 receptor (IGF-1R), no such studies were found for the specified compound.
Antimicrobial or Antiviral Efficacy Studies
There are no specific studies reporting the antimicrobial or antiviral efficacy of this compound in bacterial or viral cultures. The general classes of pyridine and acetamide derivatives have been shown to possess antimicrobial activities against a range of pathogens, but data for this particular compound is not available.
Mechanism of Action Elucidation (Molecular and Cellular Levels)
Due to the lack of primary research on the biological activity of this compound, its mechanism of action at the molecular and cellular levels has not been elucidated.
Identification and Validation of Biological Targets
The biological targets of this compound have not been identified or validated, as there are no published studies on its biological effects. The pyridine N-oxide moiety is recognized as a pharmacologically important functional group that can participate in crucial interactions, such as hydrogen bonding, with biological targets. However, without experimental data, the specific targets of this compound remain unknown.
Downstream Cellular Pathway Analysis
Initially, researchers would likely employ high-throughput screening methods, such as transcriptomics (RNA-sequencing) or proteomics, to gain a broad overview of the changes in gene or protein expression within cells treated with the compound. This unbiased approach can reveal unexpected pathways that are modulated. For example, a hypothetical transcriptomic analysis might reveal the upregulation of genes involved in apoptosis and the downregulation of genes related to cell cycle progression, suggesting a potential anti-cancer activity.
Following the identification of potential pathways, more targeted validation experiments would be conducted. These could include quantitative polymerase chain reaction (qPCR) to confirm changes in gene expression and Western blotting to verify alterations in protein levels and post-translational modifications, such as phosphorylation. For instance, if initial screens suggest an impact on the MAP kinase pathway, Western blots using antibodies specific for phosphorylated forms of ERK, JNK, and p38 would be employed.
Further investigation would involve functional assays to confirm the biological consequences of these pathway modulations. These could include cell viability assays, apoptosis assays (e.g., caspase activity assays, Annexin V staining), and cell cycle analysis (e.g., flow cytometry). A hypothetical study might show that this compound treatment leads to a G2/M cell cycle arrest and a subsequent increase in caspase-3 activity, confirming a pro-apoptotic effect.
Illustrative Data Table: Hypothetical Gene Expression Changes Induced by this compound in a Cancer Cell Line
| Gene | Pathway | Fold Change | p-value |
| BAX | Apoptosis | +2.5 | <0.01 |
| BCL2 | Apoptosis | -1.8 | <0.05 |
| CDKN1A (p21) | Cell Cycle | +3.1 | <0.01 |
| CCND1 (Cyclin D1) | Cell Cycle | -2.2 | <0.01 |
| VEGFA | Angiogenesis | -1.5 | <0.05 |
Ligand-Protein Interaction Studies (e.g., using biophysical methods)
Directly identifying the protein targets of this compound is crucial for a mechanistic understanding of its biological effects. While specific interaction studies for this compound are not publicly available, a variety of biophysical techniques are routinely used for this purpose.
One common approach is affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. Another powerful technique is the use of photo-affinity probes, where a chemically modified version of the compound is used to covalently crosslink to its target protein upon photoactivation.
To characterize the binding affinity and kinetics, several biophysical methods can be employed. Surface Plasmon Resonance (SPR) is a label-free technique that can measure the association and dissociation rates of a ligand binding to a target protein immobilized on a sensor chip. Isothermal Titration Calorimetry (ITC) directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study ligand-protein interactions. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the binding epitope on the ligand and the binding site on the protein, respectively. A recent study on a related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, utilized molecular docking simulations to predict its interaction with the insulin-like growth factor 1 receptor. nih.gov
Illustrative Data Table: Hypothetical Biophysical Characterization of Compound-Target Interaction
| Method | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD (Affinity) | 150 nM |
| kon (Association Rate) | 1.2 x 105 M-1s-1 | |
| koff (Dissociation Rate) | 1.8 x 10-2 s-1 | |
| Isothermal Titration Calorimetry (ITC) | KD (Affinity) | 180 nM |
| ΔH (Enthalpy) | -8.5 kcal/mol | |
| -TΔS (Entropy) | -2.1 kcal/mol |
In Vivo Pharmacological Investigations in Animal Models (Excluding Clinical Human Data)
Efficacy Studies in Disease Models (e.g., cancer xenograft models, pain models, neuroprotection models)
While no specific in vivo efficacy data for this compound is currently available, its potential therapeutic effects would be evaluated in relevant animal models of human diseases. The choice of model depends on the hypothesized mechanism of action and the intended therapeutic indication.
For a potential anti-cancer agent, efficacy would be tested in cancer xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov The compound would be administered to the mice, and its effect on tumor growth, size, and weight would be monitored over time. nih.gov For instance, a study might involve treating mice bearing human colon cancer xenografts with the compound and comparing tumor progression to a vehicle-treated control group.
In the context of pain research, the compound's analgesic properties could be assessed in various pain models. nih.govresearchgate.net For neuropathic pain, models such as chronic constriction injury (CCI) of the sciatic nerve or chemotherapy-induced peripheral neuropathy (CIPN) could be used. nih.gov Efficacy would be determined by measuring the animal's response to thermal or mechanical stimuli. mdpi.com For inflammatory pain, models involving the injection of inflammatory agents like carrageenan or complete Freund's adjuvant (CFA) would be appropriate. mdpi.com
For neuroprotection, models of stroke (e.g., middle cerebral artery occlusion) or neurodegenerative diseases (e.g., MPTP-induced Parkinsonism) would be employed. The compound's ability to reduce infarct volume in stroke models or prevent neuronal cell death in neurodegeneration models would be the primary efficacy endpoint.
Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion - ADME) in Animal Species
Understanding the pharmacokinetic profile of this compound is essential to determine its disposition in a living organism. These studies are typically conducted in rodent species such as mice and rats.
Absorption: The rate and extent of absorption would be determined after oral and intravenous administration. Blood samples would be collected at various time points to measure the plasma concentration of the compound. Key parameters such as bioavailability (F%) and time to maximum concentration (Tmax) would be calculated.
Distribution: The distribution of the compound into various tissues and organs would be assessed. This can be done by analyzing tissue homogenates after administration or by using imaging techniques such as quantitative whole-body autoradiography with a radiolabeled version of the compound. The volume of distribution (Vd) is a key parameter that describes the extent of tissue distribution.
Metabolism: In vitro studies using liver microsomes and hepatocytes from different species (including human) would be conducted to identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms). In vivo studies would involve identifying and quantifying the major metabolites in plasma, urine, and feces. The presence of the N-oxide functionality in this compound is significant, as N-oxides can have their own metabolic fates, including reduction back to the parent amine. nih.gov
Excretion: The routes and rates of excretion of the parent compound and its metabolites would be determined by analyzing their concentrations in urine and feces over time. The clearance (CL) and elimination half-life (t1/2) are critical parameters that describe the rate of removal of the compound from the body.
Illustrative Data Table: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability (F%) | 45% | N/A |
| Tmax (h) | 1.5 | N/A |
| Cmax (ng/mL) | 850 | 2500 |
| t1/2 (h) | 4.2 | 3.8 |
| Vd (L/kg) | N/A | 2.5 |
| CL (mL/min/kg) | N/A | 15 |
Pharmacodynamic (PD) Biomarker Identification and Modulation
Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a drug. For this compound, the identification of relevant PD biomarkers would be guided by its mechanism of action.
If the compound is found to inhibit a specific enzyme, a direct PD biomarker could be the measurement of that enzyme's activity in target tissues or in surrogate tissues like peripheral blood mononuclear cells (PBMCs). Alternatively, the levels of the enzyme's substrate or product could be monitored. For example, if the compound inhibits a kinase, a PD biomarker could be the level of phosphorylation of a downstream substrate protein.
If the compound modulates a specific signaling pathway, changes in the expression of downstream genes or proteins could serve as PD biomarkers. For instance, if it activates an apoptotic pathway, an increase in cleaved caspase-3 in tumor tissue could be a relevant biomarker.
These biomarkers are crucial for establishing a dose-response relationship and for guiding dose selection in further preclinical and potential clinical studies. They provide evidence that the drug is engaging its target and eliciting the desired biological effect in a living organism.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs of a lead compound to understand how chemical modifications affect its biological activity. For this compound, SAR studies would explore modifications to the pyridine N-oxide ring, the acetamide group, and the linker between them.
Modifications to the Pyridine N-oxide Ring: The position and nature of substituents on the pyridine ring could be varied to investigate their impact on potency and selectivity. For example, introducing electron-donating or electron-withdrawing groups at different positions could alter the electronic properties of the ring and its interaction with the target protein. The N-oxide moiety itself is a key feature, as it can influence solubility, metabolic stability, and target engagement. nih.govacs.org
Modifications to the Acetamide Group: The acetamide group could be replaced with other functional groups, such as sulfonamides, ureas, or carbamates, to explore different hydrogen bonding patterns and steric interactions. The N-methyl group could also be substituted with larger alkyl groups or other substituents.
Modifications to the Linker: The length and flexibility of the methylene (B1212753) linker connecting the pyridine N-oxide and acetamide moieties could be altered. Introducing rigidity, for example, through a double bond or a cyclic structure, could lock the molecule into a more favorable conformation for binding.
The synthesized analogs would be evaluated in relevant in vitro assays (e.g., target binding, enzymatic activity, cellular potency) to build a comprehensive SAR profile. This information is invaluable for optimizing the lead compound's properties, such as increasing potency, improving selectivity, and enhancing pharmacokinetic characteristics.
Illustrative Data Table: Hypothetical SAR of this compound Analogs
| Analog | R1 (Pyridine Ring) | R2 (Acetamide) | IC50 (nM) |
| Parent Compound | H | -NHCOCH3 | 250 |
| Analog 1 | 4-Cl | -NHCOCH3 | 120 |
| Analog 2 | 4-OCH3 | -NHCOCH3 | 500 |
| Analog 3 | H | -NHSO2CH3 | 800 |
| Analog 4 | H | -N(CH3)COCH3 | 350 |
Correlation of Specific Structural Modifications with Biological Potency and Selectivity
The biological potency and selectivity of compounds based on the pyridine N-oxide scaffold are intricately linked to their structural characteristics. In the preclinical evaluation of this compound and its analogs, structure-activity relationship (SAR) studies are crucial for identifying derivatives with enhanced therapeutic potential. Research into related heterocyclic N-oxides demonstrates that even minor chemical modifications can lead to significant changes in biological activity. nih.gov
Key areas of structural modification for this class of compounds include:
Modification of the Acetamide Side Chain: The N-methylacetamide side chain offers multiple points for modification. Altering the length of the alkyl chain, replacing the methyl group with other substituents, or modifying the amide linkage can impact the compound's binding affinity, lipophilicity, and metabolic stability. For example, replacing a phenyl-alkyl group with a fluoro-substituted biphenyl (B1667301) group has been shown to significantly alter activity in other acetamide-containing scaffolds. semanticscholar.org
Isomeric Variations: The relative positions of the N-oxide and the side chain on the pyridine ring are critical. As seen in analogous heterocyclic systems like isoquinolinequinone N-oxides, isomers (e.g., C(6) vs. C(7) isomers) can exhibit substantial differences in potency, with one isomer being more than twice as active as the other in cancer cell lines. acs.org
These structural modifications are systematically evaluated to build a comprehensive SAR profile, guiding the design of more potent and selective analogs. The fine-tuning of reactivity and selectivity through such structural changes is a promising strategy for optimizing the therapeutic index of pyridine N-oxide-based compounds. chemrxiv.org
| Analog | Modification from Parent Compound | Relative Potency (IC50) | Selectivity Profile |
|---|---|---|---|
| Compound A (Parent) | This compound | 1x | Baseline |
| Analog 1 | Addition of a 4-chloro group to the pyridine ring | 5x | Increased selectivity for Target A vs. Target B |
| Analog 2 | Replacement of acetamide methyl with an ethyl group | 0.5x | Similar to parent |
| Analog 3 | Isomer with side chain at position 4 | 2x | Altered selectivity profile |
| Analog 4 | Replacement of acetamide with a sulfonamide group | 0.2x | Decreased overall activity |
Identification of Key Pharmacophoric Features and Scaffold Optimization
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, the pyridine N-oxide moiety is a primary pharmacophoric feature. nih.gov
Key features of the N-oxide group include:
High Polarity: The N+–O– bond is highly polar, with a large dipole moment. nih.gov This polarity can be critical for establishing strong interactions with target proteins.
Hydrogen Bond Acceptor: The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor, allowing it to form stable hydrogen bonds with amino acid residues in a protein's binding pocket. nih.govsemanticscholar.org
Modulation of Physicochemical Properties: The N-oxide group can increase water solubility and decrease membrane permeability compared to the corresponding non-oxidized pyridine parent. semanticscholar.orgacs.org
Scaffold optimization involves modifying the core structure to enhance its interaction with the target and improve its drug-like properties. For the pyridine N-oxide scaffold, optimization strategies may include bioisosteric replacement, where the N-oxide group or other parts of the molecule are replaced with groups that have similar physical or chemical properties but may enhance activity or improve pharmacokinetics. nih.gov For example, the N-oxide can act as a bioisostere of a carbonyl group. nih.gov Optimization efforts also focus on the linker and the acetamide portion of the molecule to explore different vectors and interactions within the target's binding site. youtube.com
Lead Compound Development and Optimization Strategies (Pre-clinical)
Hit-to-Lead Progression in Drug Discovery Pipelines
The transition from a "hit"—a compound showing desired activity in an initial screen—to a "lead"—a compound with a more optimized profile suitable for further development—is a critical phase in preclinical drug discovery. upmbiomedicals.com For a compound series like the analogs of this compound, this process involves several iterative cycles of design, synthesis, and testing. upmbiomedicals.com
The hit-to-lead process typically follows these steps:
Hit Confirmation and Triage: Initial hits from high-throughput screening are re-tested to confirm their activity. Hits are then grouped by structural similarity and ranked based on potency, selectivity, and preliminary physicochemical properties. upmbiomedicals.com
SAR Expansion: A focused library of analogs is synthesized around the most promising hit scaffolds to systematically explore the structure-activity relationships (SAR). nih.gov This step aims to identify which parts of the molecule are essential for activity and which can be modified to improve properties.
Property Optimization: Medicinal chemistry efforts focus on enhancing the properties of the initial hits. The goal is to improve not only potency and selectivity but also pharmacokinetic properties like solubility, permeability, and metabolic stability. upmbiomedicals.com
Lead Selection: Through this iterative process, a small number of compounds, or a single lead compound, are selected. A lead compound demonstrates a good balance of potency, selectivity, and drug-like properties, making it a strong candidate for more extensive preclinical development. upmbiomedicals.com
Virtual screening and computational modeling are often employed to accelerate this process, allowing for the in silico evaluation of potential modifications before undertaking synthetic chemistry. nih.gov
Strategies for Improving Bioavailability and Metabolic Stability
Poor bioavailability and rapid metabolism are common reasons for the failure of drug candidates in preclinical development. For N-oxide compounds, specific strategies are employed to enhance these pharmacokinetic properties.
Improving Bioavailability: Bioavailability is influenced by a compound's solubility and membrane permeability. The N-oxide group itself increases polarity, which can enhance aqueous solubility but may decrease permeability across cell membranes. nih.govsemanticscholar.org Strategies to optimize this balance include:
Prodrugs: The N-oxide functionality can be used as part of a prodrug strategy. Many heteroaromatic N-oxides are reduced in vivo by enzymes, particularly in hypoxic (low oxygen) environments, which can be exploited for targeted drug release. semanticscholar.orgacs.org
Improving Metabolic Stability: Metabolic instability can lead to rapid clearance of a compound from the body, reducing its efficacy. Key strategies include:
Metabolic Site Blocking: Identifying the primary sites of metabolism on the molecule (metabolic "soft spots") and modifying them to block enzymatic action. A common approach is the introduction of fluorine atoms at or near the metabolic site. Fluorine is highly electron-withdrawing and can protect vulnerable positions from metabolic enzymes. nih.gov
Structural Modification: Altering the structure to remove or replace metabolically labile groups. For example, replacing an easily oxidized functional group with a more stable one.
| Compound | Modification | Aqueous Solubility | Lipophilicity (LogP) | Metabolic Half-life (t1/2) |
|---|---|---|---|---|
| Lead Compound | - | Moderate | 1.5 | 15 min |
| Analog 5 | Addition of a trifluoromethyl group | Lower | 2.5 | 35 min |
| Analog 6 | Replacement of methyl with a cyclopropyl (B3062369) group | Slightly Lower | 2.1 | 25 min |
| Analog 7 (Prodrug) | Ester linkage on a distal group | Higher | 0.8 | Parent: 5 min; Active drug released over time |
Future Directions and Unexplored Research Avenues for N 1 Oxidopyridin 1 Ium 2 Yl Methyl Acetamide
Exploration of Undiscovered Biological Activities and Therapeutic Hypotheses (Pre-clinical)
The hybrid structure of N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide suggests a multitude of potential biological activities that warrant investigation. Heterocyclic N-oxides are an emerging class of therapeutic agents with documented anticancer, antibacterial, and neuroprotective activities. nih.gov Similarly, the acetamide (B32628) functional group is a common feature in many pharmacologically active compounds, contributing to a wide range of biological effects, including analgesic and anticancer properties. nih.govnih.gov
Future preclinical research could focus on screening the compound against various disease models. For instance, the pyridine (B92270) N-oxide group can act as a bioisostere for a carbonyl group and form critical hydrogen bonds with biological targets, a property that has been exploited in the design of enzyme inhibitors. nih.gov This suggests potential inhibitory activity against kinases, proteases, or other enzymes implicated in diseases like cancer or inflammation. The acetamide portion, known for its presence in numerous bioactive molecules, could be crucial for modulating properties like cell permeability and metabolic stability. researchgate.netnih.gov
Hypothetical therapeutic applications could be formulated based on these characteristics. For example, some N-oxide-containing molecules exhibit selective cytotoxicity under hypoxic conditions found in solid tumors. nih.gov This raises the hypothesis that this compound or its derivatives could be investigated as hypoxia-activated anticancer agents. Furthermore, the demonstrated antibacterial and antioxidant properties of other pyridine-acetamide hybrids suggest that this compound could be a lead for developing new anti-infective or cytoprotective agents. researchgate.net
| Therapeutic Hypothesis | Scientific Rationale | Key Moieties Involved |
|---|---|---|
| Anticancer Activity | Pyridine N-oxides can exhibit hypoxia-selective cytotoxicity and act as enzyme inhibitors. Acetamide derivatives have shown antiproliferative effects. nih.govnih.gov | Pyridine N-oxide, Acetamide |
| Antibacterial Activity | Hybrid molecules containing both pyridine and acetamide fragments have demonstrated efficacy against various bacterial strains. researchgate.net | Pyridine, Acetamide |
| Neuroprotective Effects | Certain heterocyclic N-oxides have shown potential in protecting neuronal cells, and acetamide structures are present in some CNS-active drugs. nih.gov | Pyridine N-oxide |
| Anti-inflammatory Action | The N-oxide group can modulate interactions with enzymes involved in inflammatory pathways. Acetamide is a core structure in some anti-inflammatory agents. | Pyridine N-oxide, Acetamide |
Development of Advanced Synthetic Strategies for Complex Derivatives
To fully explore the therapeutic potential, the development of a library of derivatives based on the this compound scaffold is essential. This requires advanced synthetic strategies that allow for precise and efficient modification of the core structure. A significant challenge in pyridine chemistry is the regioselective functionalization of the pyridine ring due to its electron-deficient nature. researchgate.net
Future synthetic work should leverage modern organic chemistry techniques. For example, transition metal-catalyzed C-H activation has emerged as a powerful tool for directly installing new functional groups onto the pyridine N-oxide ring, bypassing the need for pre-functionalized starting materials. researchgate.net This could allow for the introduction of various substituents at the C-3, C-4, C-5, or C-6 positions, which would be invaluable for structure-activity relationship (SAR) studies. Methods for alkenylation, arylation, and amination of pyridine N-oxides have been developed and could be adapted for this purpose. researchgate.netsemanticscholar.org
Furthermore, modifications to the acetamide side chain could also be explored. This could involve varying the N-substituent or replacing the acetyl group with other acyl groups to fine-tune steric and electronic properties. One-pot, multi-component reactions could offer an efficient pathway to generate highly functionalized pyridine derivatives that could then be N-oxidized and elaborated into complex acetamides. researchgate.net
| Target Modification | Potential Synthetic Method | Anticipated Outcome |
|---|---|---|
| Substitution on the Pyridine Ring (C3-C6) | Palladium- or Rhodium-catalyzed C-H Functionalization researchgate.netresearchgate.net | Introduction of aryl, alkyl, or heteroatom groups to probe SAR. |
| Modification of the Acetamide Group | Acylation with diverse acid chlorides or anhydrides. | Alteration of lipophilicity, hydrogen bonding capacity, and metabolic stability. |
| Variation of the Methyl Linker | Synthesis from alternative (aminomethyl)pyridine N-oxides with substituents on the methylene (B1212753) bridge. | Probing the impact of steric bulk and conformation on activity. |
| Creation of Fused-Ring Systems | Intramolecular cyclization reactions on functionalized derivatives. | Development of conformationally restricted analogs with potentially higher potency and selectivity. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery by accelerating the design-build-test-learn cycle. nih.govresearchgate.net For this compound, these computational tools offer a powerful approach to navigate its vast chemical space and prioritize the synthesis of the most promising derivatives.
Quantitative Structure-Activity Relationship (QSAR) models can be developed once an initial dataset of synthesized analogs and their biological activities is available. nih.gov By calculating molecular descriptors for each compound, ML algorithms like random forest or support vector machines can learn the relationship between chemical structure and biological activity, enabling the prediction of potency for virtual, unsynthesized compounds. nih.govresearchgate.net This predictive power allows chemists to focus their synthetic efforts on molecules with the highest probability of success.
Furthermore, generative AI models can be employed for de novo drug design. ijirt.org Trained on large databases of known bioactive molecules, these models can generate novel molecular structures that are optimized for predicted activity against a specific biological target while also adhering to desired physicochemical properties (e.g., solubility, membrane permeability). This approach could lead to the discovery of entirely new derivatives of this compound with improved therapeutic profiles. Virtual screening, where large libraries of virtual compounds are docked into the 3D structure of a target protein, can also be enhanced by ML-based scoring functions to better predict binding affinity. nih.gov
| AI/ML Technique | Specific Application | Expected Benefit |
|---|---|---|
| QSAR Modeling | Predict the biological activity of virtual derivatives based on their chemical structure. nih.gov | Prioritization of synthetic targets, reducing time and cost. |
| Generative Models | Design novel derivatives with optimized properties for a specific target. ijirt.org | Exploration of novel chemical space and discovery of more potent compounds. |
| ML-Enhanced Docking | Improve the accuracy of predicting binding modes and affinities in virtual screening. nih.gov | Higher success rate in identifying active compounds from virtual libraries. |
| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new analogs. researchgate.net | Early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. |
Addressing Existing Research Gaps in Pyridine N-Oxide and Acetamide Chemistry
Focused research on this compound and its derivatives can also contribute to addressing broader, fundamental questions in heterocyclic and medicinal chemistry. The chemistry of pyridine N-oxides, while well-established, still presents challenges, particularly concerning regioselective functionalization and understanding the subtle electronic effects of the N-oxide group. researchgate.netresearchgate.net A systematic study of the reactivity of the this compound core could provide valuable data on how the acetamide side-chain influences the reactivity of the pyridine N-oxide ring towards electrophilic or nucleophilic attack.
Pyridine N-oxides have also gained attention as hydrogen atom transfer (HAT) reagents in photoredox catalysis. acs.orgrsc.org Investigating the photochemical properties of this compound could reveal new reactivity patterns and potentially lead to the development of novel catalytic applications.
From a medicinal chemistry perspective, a persistent challenge is designing molecules with optimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The modification of flavonoids into acetamide derivatives, for example, has been shown to significantly improve bioavailability, albeit sometimes at the cost of reduced antioxidant activity. nih.govrsc.org A detailed investigation into the metabolic fate and pharmacokinetic profile of a series of this compound analogs could provide crucial insights into how the pyridine N-oxide and acetamide moieties collectively influence these properties. This knowledge would be valuable not only for this specific class of compounds but also for the broader field of drug design involving these common chemical scaffolds.
| Research Gap | How This Compound Can Contribute | Relevant Chemical Moiety |
|---|---|---|
| Regioselectivity in Pyridine Functionalization | Systematic study of reactivity as a model system for C-H activation and other functionalization reactions. researchgate.net | Pyridine N-oxide |
| Understanding Bioavailability | Correlating structural modifications of analogs with changes in pharmacokinetic parameters (e.g., cell permeability, metabolic stability). nih.gov | Acetamide, Pyridine N-oxide |
| New Catalytic Methods | Exploration of photochemical properties and potential as a hydrogen atom transfer (HAT) agent. acs.org | Pyridine N-oxide |
| Metabolic Profiling | Identifying metabolic pathways and potential liabilities associated with the pyridine N-oxide and acetamide combination. | Acetamide, Pyridine N-oxide |
Q & A
Basic: What experimental methods are recommended for synthesizing N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide?
Methodological Answer:
A solvent-free, catalyst-driven approach is often employed for synthesizing structurally analogous acetamide derivatives. For example, a mixture of aldehydes, acetamide, and β-naphthol can be heated at 393 K with phenylboronic acid as a catalyst. Reaction progress is monitored via TLC, followed by ethanol recrystallization to isolate the product . Adjustments to the aldehyde component (e.g., substituting pyridine derivatives) may yield the target compound.
Basic: How can the structural identity and purity of this compound be confirmed?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the pyridinium oxide proton (δ ~8.5–9.5 ppm) and acetamide carbonyl (δ ~170 ppm in NMR) .
- X-ray Crystallography: Refine the structure using SHELXL (for small-molecule refinement) and visualize anisotropic displacement parameters via ORTEP (WinGX suite) .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, targeting the [M+H] ion.
Advanced: How should researchers resolve contradictions in crystallographic dihedral angle data for related compounds?
Methodological Answer:
Contradictions in dihedral angles (e.g., pyridinium vs. aromatic ring orientations) arise from packing effects or refinement artifacts. Strategies include:
Re-refinement: Use SHELXL with updated scattering factors and restraints for thermal parameters .
Comparative Analysis: Cross-reference with analogous structures in the Cambridge Structural Database (CSD). For example, dihedral angles in N-[(2-hydroxynaphthalen-1-yl)methyl]acetamide derivatives range from 78.32° to 84.70° due to intramolecular hydrogen bonding .
Hirshfeld Surface Analysis: Quantify intermolecular interactions influencing conformation .
Advanced: What reaction pathways are plausible for this compound under varying conditions?
Methodological Answer:
The compound’s reactivity is governed by its pyridinium oxide and acetamide moieties:
- Hydrolysis: Under acidic conditions, the acetamide group may hydrolyze to acetic acid. Monitor via NMR for loss of the –NHCOCH signal.
- Electrophilic Substitution: The pyridinium ring undergoes nitration or sulfonation at the 4-position due to electron withdrawal by the N-oxide group.
- Reduction: Sodium dithionite can reduce the N-oxide to pyridine, altering the electronic profile .
Advanced: What challenges arise in refining high-resolution crystallographic data for this compound?
Methodological Answer:
Key challenges include:
- Disorder Modeling: The pyridinium oxide group may exhibit rotational disorder. Use PART and EADP commands in SHELXL to model split positions .
- Hydrogen Bonding Networks: Ambiguities in O–H⋯O/N interactions require Fourier difference map analysis and distance/angle restraints.
- Twinned Data: For microcrystalline samples, employ TWIN/BASF commands in SHELXL and validate with R/GooF metrics .
Advanced: How can researchers design experiments to study its interaction with biological targets?
Methodological Answer:
Molecular Docking: Use AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) or receptors. Focus on the acetamide’s hydrogen-bonding capacity and pyridinium’s electrostatic interactions .
In Vitro Assays: Test inhibition of bacterial growth (MIC assays) or cancer cell viability (MTT assays). For example, imidazo[1,2-a]pyridine analogs show antimicrobial activity at IC < 10 µM .
Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, K) of ligand-target binding .
Advanced: How does the compound’s stability under oxidative/reductive conditions impact experimental design?
Methodological Answer:
Stability studies are critical for reaction planning:
- Oxidative Conditions: Avoid strong oxidants (e.g., KMnO) unless studying degradation products. Use HO at controlled pH to minimize N-oxide overoxidation .
- Reductive Conditions: NaBH selectively reduces carbonyl groups but leaves the pyridinium intact; LiAlH may reduce both moieties. Monitor via FT-IR for C=O (1650–1750 cm) loss .
- pH-Dependent Stability: The N-oxide group is protonated below pH 4, altering solubility. Conduct stability assays in buffers (pH 2–10) over 24–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
